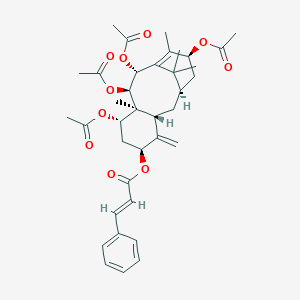
1,3-Di(pyridin-3-yl)harnstoff
Übersicht
Beschreibung
1,3-Di(pyridin-3-yl)urea is an organic compound that belongs to the class of ureas, which are known for their broad range of biological activities. This compound features two pyridine rings attached to a central urea moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1,3-Di(pyridin-3-yl)urea has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1,3-Di(pyridin-3-yl)urea is known to be a potent inhibitor of RNA virus replication and soluble epoxide hydrolase (sEH) . sEH is a promising target in the treatment of hypertension, inflammation, and pain syndromes .
Mode of Action
It is known that 1,3-disubstituted ureas, a class to which 1,3-di(pyridin-3-yl)urea belongs, are effective inhibitors of seh . They likely interact with the enzyme to prevent it from functioning, thereby inhibiting the biochemical pathways it is involved in.
Biochemical Pathways
The inhibition of sEH by 1,3-Di(pyridin-3-yl)urea affects the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation . By inhibiting sEH, the compound prevents the breakdown of EETs, leading to their accumulation and enhanced anti-inflammatory and vasodilatory effects .
Result of Action
The inhibition of sEH by 1,3-Di(pyridin-3-yl)urea leads to the accumulation of EETs, which have anti-inflammatory and vasodilatory effects . This can result in the alleviation of symptoms associated with conditions like hypertension and inflammation .
Biochemische Analyse
Biochemical Properties
1,3-Di(pyridin-3-yl)urea is known to interact with various enzymes and proteins. For instance, it has been found to be a potent inhibitor of RNA virus replication and soluble epoxide hydrolase . These interactions suggest that 1,3-Di(pyridin-3-yl)urea could play a significant role in biochemical reactions.
Cellular Effects
Given its inhibitory effects on RNA virus replication, it could potentially influence cellular processes related to viral infection .
Molecular Mechanism
Its inhibitory effects on RNA virus replication and soluble epoxide hydrolase suggest that it may exert its effects through binding interactions with these biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Di(pyridin-3-yl)urea can be synthesized through several methods:
Reaction of Amines with Isocyanates: This classical method involves the reaction of pyridin-3-ylamine with an isocyanate derivative.
Carbonyldiimidazole (CDI) Method: Another approach involves the reaction of pyridin-3-ylamine with carbonyldiimidazole (CDI).
Industrial Production Methods
Industrial production of 1,3-Di(pyridin-3-yl)urea often employs the CDI method due to its efficiency and safety. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di(pyridin-3-yl)urea undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridinylureas, which can exhibit different biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Di(pyridin-4-yl)urea: This compound is similar in structure but has the pyridine rings attached at the 4-position instead of the 3-position.
N,N’-Bis(4-pyridyl)urea: Another similar compound with pyridine rings attached at the 4-position.
Uniqueness
1,3-Di(pyridin-3-yl)urea is unique due to its specific substitution pattern, which can lead to different biological activities and properties compared to its analogs. The position of the pyridine rings can significantly influence the compound’s ability to interact with molecular targets and its overall reactivity .
Eigenschaften
IUPAC Name |
1,3-dipyridin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYIFBGXLCPMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356071 | |
| Record name | 1,3-Di(pyridin-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39642-60-9 | |
| Record name | 1,3-Di(pyridin-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)



